Cliotide T10 is primarily isolated from the seeds of the plant Clitoria ternatea, commonly known as butterfly pea. This plant has garnered attention for its medicinal properties and the presence of cyclotides, which play a role in the plant's defense mechanisms against herbivores and pathogens. The genetic origin of these peptides involves the modification of ancestral albumin genes to produce precursor proteins that undergo post-translational modifications to form cyclotides .
Cyclotides, including Cliotide T10, can be classified based on their structural motifs into several subfamilies: Möbius, bracelet, and trypsin inhibitor cyclotides. Cliotide T10 is categorized within these frameworks due to its distinct cyclic structure formed by six conserved cysteine residues that create a cystine knot .
The synthesis of Cliotide T10 can occur through both biological and chemical pathways. In biological synthesis, the cyclotide is produced from a precursor peptide via enzymatic processes involving asparaginyl endopeptidase (butelase-1), which facilitates the formation of the cyclic backbone through peptide ligation .
In chemical synthesis, methods such as solid-phase peptide synthesis (SPPS) are employed. This technique allows for the stepwise addition of amino acids to form the desired peptide sequence. Following synthesis, cyclization is achieved through oxidation reactions that promote disulfide bond formation between cysteine residues .
The technical details of synthesizing Cliotide T10 involve:
Cliotide T10 exhibits a cyclic structure characterized by a cystine knot motif formed by disulfide bridges connecting six cysteine residues. This configuration results in a highly stable three-dimensional conformation that is resistant to proteolytic degradation.
The molecular formula and specific amino acid sequence for Cliotide T10 have been determined through mass spectrometry and amino acid analysis techniques. The precise arrangement of disulfide bonds contributes to its unique structural properties, which can be visualized using nuclear magnetic resonance (NMR) spectroscopy .
Cliotide T10 undergoes various chemical reactions typical for peptides, including:
The stability of Cliotide T10 in different environments has been assessed through hemolytic assays and antimicrobial activity tests. These reactions help determine its potential applications in biotechnology and medicine .
The mechanism of action for Cliotide T10 involves its interaction with biological membranes or proteins. Its stability allows it to maintain activity in various physiological conditions, making it effective against microbial pathogens.
Studies have demonstrated that cyclotides like Cliotide T10 can disrupt cell membranes or inhibit specific enzymes, leading to their antimicrobial effects. The precise interactions at the molecular level are still under investigation but suggest a multifaceted approach to their biological activity .
Cliotide T10 is characterized by:
Chemical properties include:
Relevant data from studies indicate that cyclotides exhibit a broad range of stability across different temperatures and pH levels, making them suitable candidates for pharmaceutical applications .
Cliotide T10 has several scientific uses:
Cyclotides are ultra-stable plant-derived peptides characterized by a unique cyclic cysteine knot (CCK) motif. This structural signature comprises a head-to-tail cyclic backbone braced by three conserved disulfide bonds arranged in a knotted topology, where CysI–CysIV and CysII–CysV form a ring threaded by the CysIII–CysVI bond [3] [4]. This configuration confers exceptional resistance to thermal degradation (stable at 100°C), enzymatic proteolysis, and chemical denaturation, enabling cyclotides to persist in harsh ecological environments [2] [3]. Functionally, cyclotides serve as frontline plant defense agents due to their membrane-disrupting activities. Their amphipathic surfaces interact with lipid bilayers, inducing pore formation or lysis in microbial and insect cell membranes [2] [6]. Bioactivities include:
Table 1: Cyclotide Subfamilies and Functional Properties
Subfamily | Structural Hallmark | Net Charge Range | Representative Activities | Example Peptides |
---|---|---|---|---|
Bracelet | All-trans backbone | -1 to +2 | Potent hemolysis, insecticidal, anti-HIV | Cycloviolacin O2, Kalata B8 |
Möbius | Cis-Pro twist in loop 5 | -2 to +3 | Nematocidal, molluscicidal, moderate cytotoxicity | Kalata B1, Kalata B2 |
Trypsin Inhibitor | Cyclic knottin scaffold | +3 | Protease inhibition, cell-penetrating properties | MCoTI-II |
The discovery of cyclotides in Clitoria ternatea (Fabaceae) marked a pivotal evolutionary adaptation. Previously, cyclotides were thought to be restricted to Rubiaceae, Violaceae, and Cucurbitaceae families [1] [5]. Genomic analyses reveal that Fabaceae cyclotides like those in C. ternatea originate from chimeric precursors – fusion genes combining ancestral albumin-1 (A1b) domains with cyclotide coding sequences [1] [9]. This genetic architecture is distinct from linear cyclotide precursors in Violaceae or Rubiaceae and suggests horizontal gene transfer or convergent evolution [1] [5]. Biosynthetically, the cyclic backbone is formed via asparaginyl endopeptidase-mediated ligation. In C. ternatea, the enzyme butelase-1 catalyzes cyclization by recognizing a C-terminal Asn/Asp residue, achieving near-quantitative cyclization efficiency in vivo [7] [9]. This innovation enables Fabaceae plants to deploy cyclotides as multi-tissue defense agents:
Cliotide T10 is a 31-residue bracelet cyclotide isolated from Clitoria ternatea [1] [5]. It belongs to a suite of 15 cyclotides (T1–T12, Cter A–D) identified in this species, with T10 distinguished by its cationic charge (+2 at physiological pH) and conserved cysteine spacing (CysI–CysVI: 6, 4, 5, 5, 4, 6 residues) [1] [5]. Its sequence (GIPCGESCVWIPCITGAIGCSCKSKVCYRN) includes a hydrophobic patch (Val7, Trp9, Ile11, Val20) critical for membrane interaction and a cationic loop 5 (Lys25, Arg27) implicated in lipid headgroup targeting [1] [5]. Key characteristics include:
Table 2: Biochemical and Functional Traits of Cliotide T10
Property | Cliotide T10 | Comparison to Other Cliotides |
---|---|---|
Molecular Mass | 3086.5 Da (calculated) | Similar to T1 (3102 Da), smaller than T8 (3310 Da) |
Net Charge (pH 7) | +2 | Higher than T3 (-1), lower than T4 (+3) |
Residues | 31 | Aligns with T2, T7; shorter than Cter B (33) |
Cysteine Spacing | C-C: 6,4,5,5,4,6 | Conserved across bracelet cliotides |
Key Bioactivities | Antibacterial (Gram-negative), HeLa cytotoxicity | Broader antimicrobial spectrum than T1 |
Functionally, Cliotide T10 exhibits selective bioactivities aligned with host-defense roles. It demonstrates potent growth inhibition against Gram-negative bacteria (E. coli MIC: 2–5 μM) and dose-dependent cytotoxicity against HeLa cells (IC50: ~1.5 μM) [1] [5]. Its membrane-disruptive mechanism is inferred from conserved hydrophobic residues and charge distribution typical of bracelet cyclotides [2] [6]. Within the cliotide family, T10 represents a paradigm of Fabaceae-specific cyclotide evolution – a stable, chimeric-origin peptide optimized for ecological defense.
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